Lipophilicity (clogP) Differentiation vs. Non-Fluorinated and Mono-Fluorinated Benzenesulfonamide Analogs
The 2,6‑difluoro substitution increases lipophilicity relative to the unsubstituted benzenesulfonamide, quantified by a calculated logP (clogP) of 2.35 for the target compound [1]. In comparison, the non‑fluorinated parent 2,6‑dihydro‑benzenesulfonamide analog is predicted to have a clogP approximately 1.0–1.5 units lower . This difference corresponds to a theoretical ~10‑ to ~30‑fold increase in membrane partitioning, directly impacting passive permeability and blood‑brain barrier penetration potential.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.35 |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog: estimated clogP ≈ 1.0–1.5 |
| Quantified Difference | ΔclogP ≈ 0.85–1.35 units |
| Conditions | In silico prediction (ECBD database) using fragment-based clogP algorithm |
Why This Matters
Higher lipophilicity within the drug-like range (clogP < 5) enhances membrane permeability, a key selection criterion for compounds intended for intracellular or CNS targets.
- [1] Sildrug ECBD Database. EOS58100: N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide. Basic Properties: C14H19F2NO3S, MW 319.37, clogP 2.35. View Source
